Enzyme Inactivation Comparable to PLP
5-Deoxypyridoxal inactivates ox liver glutamate dehydrogenase with a potency nearly identical to pyridoxal 5'-phosphate (PLP), despite lacking the negatively charged phosphate group at the 5' position [1]. This finding demonstrates that a negative charge is not required for efficient inactivation, setting it apart from pyridoxal, which is a much less potent inactivator [1].
| Evidence Dimension | Enzyme Inactivation |
|---|---|
| Target Compound Data | 96% inactivation at 1.8 mM reagent |
| Comparator Or Baseline | PLP (94%), Pyridoxal 5'-sulphate (97%), Pyridoxal 5-methylsulphonate (94%), Pyridoxal (much less potent) |
| Quantified Difference | 96% vs. 94% for PLP (statistically similar); significantly more potent than pyridoxal |
| Conditions | Ox liver glutamate dehydrogenase, 1.8 mM reagent, pH 7, 25 degrees C |
Why This Matters
This data proves 5-deoxypyridoxal can serve as a potent, phosphate-free affinity label, enabling mechanistic studies of PLP-dependent enzymes without the confounding variable of phosphate binding.
- [1] Z. Valinger, P.C. Engel, and D.E. Metzler. (1993). Is pyridoxal 5'-phosphate an affinity label for phosphate-binding sites in proteins?: The case of bovine glutamate dehydrogenase. Biochemical Journal, 294(Pt 3): 835–839. DOI: 10.1042/bj2940835. View Source
